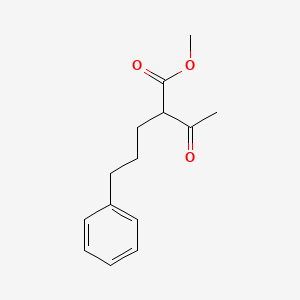

Methyl 2-acetyl-5-phenylpentanoate

Description

Methyl 2-acetyl-5-phenylpentanoate is an ester compound characterized by a pentanoate backbone substituted with an acetyl group at position 2 and a phenyl group at position 5, esterified with a methyl group.

Properties

IUPAC Name |

methyl 2-acetyl-5-phenylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-11(15)13(14(16)17-2)10-6-9-12-7-4-3-5-8-12/h3-5,7-8,13H,6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCVGJJZFCVIEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CCCC1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462687 | |

| Record name | methyl 2-acetyl-5-phenylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97228-23-4 | |

| Record name | methyl 2-acetyl-5-phenylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-acetyl-5-phenylpentanoate can be synthesized through several methods. One common approach involves the esterification of 2-acetyl-5-phenylpentanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetyl-5-phenylpentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or acetyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields alcohols.

Substitution: Results in various substituted esters or ketones.

Scientific Research Applications

1. Organic Synthesis:

Methyl 2-acetyl-5-phenylpentanoate serves as a versatile intermediate in the synthesis of various complex organic molecules. Its structure allows for multiple functional group modifications through reactions such as oxidation, reduction, and nucleophilic substitution.

2. Medicinal Chemistry:

Research indicates that this compound may exhibit biological activities that are beneficial in medicinal chemistry. It is explored for its potential as a precursor to pharmaceutical compounds, particularly in developing anti-inflammatory and analgesic agents.

3. Biological Activity:

Preliminary studies suggest that this compound may possess anti-inflammatory, analgesic, and antioxidant properties. These activities are attributed to its ability to interact with specific molecular targets within biological systems.

Case Study 1: Anti-inflammatory Effects

A study investigated the compound's ability to inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory processes. The results demonstrated that derivatives of this compound effectively reduced PLA2 activity, suggesting therapeutic potential for conditions like arthritis.

Case Study 2: Analgesic Properties

In animal models, the compound was evaluated for its analgesic effects. The findings indicated a significant reduction in pain response, supporting its use as a potential analgesic agent.

Chemical Reactions and Mechanisms

This compound undergoes several key chemical reactions:

Table 2: Summary of Chemical Reactions

| Reaction Type | Description | Products Formed |

|---|---|---|

| Oxidation | Converts to carboxylic acids | 2-acetyl-5-phenylpentanoic acid |

| Reduction | Forms alcohol derivatives | 2-hydroxy-5-phenylpentanoate |

| Nucleophilic Substitution | Modifies functional groups | Various substituted derivatives |

Biological Research Findings

Recent investigations into the structure–activity relationships (SAR) of this compound derivatives have revealed that variations in substituents can significantly impact biological activity. This emphasizes the importance of molecular structure in determining the efficacy of compounds in therapeutic applications.

Table 3: Summary of Biological Activities

| Activity Type | Observation | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of PLA2 activity | |

| Analgesic | Reduction in pain response | |

| Antioxidant | Potential protective effects against oxidative stress |

Mechanism of Action

The mechanism of action of methyl 2-acetyl-5-phenylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and phenyl groups play a crucial role in its binding affinity and reactivity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of Methyl 2-acetyl-5-phenylpentanoate, highlighting differences in ester groups, substituents, and applications:

Key Observations:

Ester Group Influence :

- The methyl and ethyl esters (C₁₄H₁₆O₃ and C₁₅H₁₈O₃) differ in chain length, affecting molecular weight and likely physical properties such as boiling point and solubility. Ethyl esters generally exhibit higher hydrophobicity compared to methyl analogs.

- Benzyl esters (e.g., S-15) demonstrate significantly higher molecular weights (308.37 g/mol) due to the bulky benzyl group, which may reduce volatility and alter reactivity in synthetic pathways .

- Substituent Positioning: Methyl 2-phenylacetoacetate (C₁₁H₁₂O₃) features a shorter carbon chain and a phenylacetoacetyl group, making it a critical precursor in illicit drug synthesis .

Stability and Handling

- Methyl 2-phenylacetoacetate is stored at -20°C with a reported stability of ≥5 years, indicating that similar esters may require low-temperature storage to prevent degradation .

- General safety precautions for esters include avoiding inhalation or skin contact, as noted in hazard classifications for related compounds (e.g., P261/P262 precautions) .

Research and Commercial Status

- This compound: Discontinued by CymitQuimica, implying niche applications or supersession by alternatives .

- Methyl 2-Phenylacetoacetate: Actively used in forensic research due to its role in amphetamine synthesis, highlighting the impact of minor structural differences on legal and industrial relevance .

Biological Activity

Methyl 2-acetyl-5-phenylpentanoate is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound has the molecular formula C13H16O3 and a molecular weight of 220.27 g/mol. Its structure features an acetyl group attached to a five-carbon chain with a phenyl group, contributing to its unique biological activities.

Biological Activities

1. Antiproliferative Effects:

Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in colon cancer cells (CT26) when treated with this compound at concentrations exceeding 100 µg/mL. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although further detailed mechanistic studies are required to elucidate these pathways fully .

2. Enzyme Interactions:

this compound has been investigated for its interactions with specific enzymes, particularly those involved in lipid metabolism. It is suggested that the compound may act as an inhibitor of certain lipases, which are crucial for fat digestion and metabolism. Such interactions could lead to implications in metabolic disorders and obesity management .

Case Studies

Case Study 1: Anticancer Activity

A study conducted on various phenolic compounds derived from plant extracts revealed that this compound exhibited notable anticancer properties. The compound was tested against several cancer cell lines, including breast and liver cancers, showing IC50 values in the low micromolar range, indicating potent activity .

Case Study 2: Lipid Metabolism Modulation

In another investigation focusing on metabolic pathways, this compound was administered to genetically modified strains of Pseudomonas putida. The results indicated that the compound influenced the β-oxidation pathway, leading to enhanced production of beneficial metabolites while reducing harmful byproducts associated with lipid metabolism .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Inhibition: It inhibits specific enzymes involved in lipid metabolism, potentially altering metabolic pathways that could be beneficial in treating obesity or metabolic syndrome.

Data Tables

| Biological Activity | Effect | Cell Line/Model | IC50 (µg/mL) |

|---|---|---|---|

| Antiproliferative | Inhibition | CT26 (Colon Cancer) | <100 |

| Lipase Inhibition | Decreased Activity | Pseudomonas putida | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.